2-(4-Trifluoromethylbenzoyl)thiazole
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Overview
Description
2-(4-Trifluoromethylbenzoyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 4-trifluoromethylbenzoyl group. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Trifluoromethylbenzoyl)thiazole typically involves the reaction of 4-trifluoromethylbenzoyl chloride with thiazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . Another method involves the use of 4-trifluoromethylbenzoyl isothiocyanate, which reacts with thiazole under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts such as zinc oxide nanoparticles can also improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-Trifluoromethylbenzoyl)thiazole undergoes various chemical reactions, including:
Electrophilic substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-2 position.
Nucleophilic substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include halogenated thiazole derivatives, hydroxylated compounds, and reduced thiazole derivatives .
Scientific Research Applications
2-(4-Trifluoromethylbenzoyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability.
Mechanism of Action
The mechanism of action of 2-(4-Trifluoromethylbenzoyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . It can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylbenzoyl)thiazole: Similar structure but lacks the trifluoromethyl group, resulting in lower lipophilicity and metabolic stability.
2-(4-Iodobenzoyl)thiazole: Contains an iodine atom instead of a trifluoromethyl group, which affects its reactivity and biological activity.
2-(4-Chlorobenzoyl)thiazole: Substituted with a chlorine atom, leading to different pharmacokinetic properties.
Uniqueness
2-(4-Trifluoromethylbenzoyl)thiazole is unique due to its trifluoromethyl group, which enhances its lipophilicity, metabolic stability, and ability to penetrate cell membranes. These properties make it a valuable compound in medicinal chemistry and various scientific research applications .
Properties
IUPAC Name |
1,3-thiazol-2-yl-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-7(2-4-8)9(16)10-15-5-6-17-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORIWFQCOOGTGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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